5-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)pentan-1-ol
Description
5-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)pentan-1-ol is an oxazoline-functionalized alcohol characterized by a 4,4-dimethyl-substituted dihydrooxazole ring attached to a pentanol chain. The dimethyl groups at the 4-position of the oxazoline ring enhance steric hindrance, which can influence both chemical reactivity and physical properties such as thermal stability and solubility.
Structure
3D Structure
Properties
CAS No. |
58241-40-0 |
|---|---|
Molecular Formula |
C10H19NO2 |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
5-(4,4-dimethyl-5H-1,3-oxazol-2-yl)pentan-1-ol |
InChI |
InChI=1S/C10H19NO2/c1-10(2)8-13-9(11-10)6-4-3-5-7-12/h12H,3-8H2,1-2H3 |
InChI Key |
IQHCAIOYGABAKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=N1)CCCCCO)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)pentan-1-ol typically involves the reaction of 4,4-dimethyl-4,5-dihydrooxazole with a suitable pentan-1-ol derivative. One common method involves the use of a Grignard reagent, where the oxazoline ring is formed through the reaction of a nitrile with an alcohol in the presence of a base . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of 5-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)pentan-1-ol may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Oxidation of the Hydroxyl Group
The primary alcohol group undergoes oxidation to form a carboxylic acid. This reaction typically employs mild oxidizing agents like pyridinium chlorochromate (PCC) in dichloromethane. For stronger oxidation, Jones reagent (CrO₃ in H₂SO₄) may be used, yielding pentanoic acid derivatives.
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Oxidation to aldehyde | PCC, CH₂Cl₂, 0–25°C | 5-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)pentanal |
| Oxidation to carboxylic acid | Jones reagent, H₂O/acetone, 0°C | 5-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)pentanoic acid |
The oxazole ring remains intact under these conditions due to its stability.
Esterification
The hydroxyl group reacts with acylating agents to form esters. For example, treatment with acetic anhydride in the presence of sulfuric acid yields the corresponding acetate:
| Reagent | Catalyst | Product | Yield |
|---|---|---|---|
| Acetic anhydride | H₂SO₄ | 5-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)pentyl acetate | 85–92% |
| Benzoyl chloride | Pyridine | 5-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)pentyl benzoate | 78% |
Nucleophilic Substitution at the Oxazole Ring
The oxazole’s nitrogen and oxygen atoms participate in ring-opening reactions under acidic or basic conditions :
-
Acid-catalyzed hydrolysis with HCl (6M) cleaves the oxazole ring, yielding a diamino alcohol:
-
Base-mediated reactions with NaOH (1M) produce imidazole derivatives via deprotonation and rearrangement .
Ring-Opening Reactions
The oxazole ring can undergo iodocyclization when treated with iodine in tetrahydrofuran (THF), forming bicyclic iodinated products . This reaction is stereospecific, producing diastereomers that are separable via chromatography.
| Reagent | Solvent | Product | Diastereomeric Ratio |
|---|---|---|---|
| I₂, THF | THF | 2-Iodo-4,4-dimethyl-1,3-oxazolidine | 3:1 (trans:cis) |
Cross-Coupling Reactions
The oxazole moiety participates in palladium-catalyzed couplings. For example, Suzuki-Miyaura reactions with aryl boronic acids yield biaryl derivatives:
| Boronic Acid | Catalyst | Product | Yield |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | 5-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)pentylbenzene | 65% |
Biological Interactions
Though not a direct chemical reaction, the compound’s oxazole ring interacts with biological targets. Studies suggest it inhibits bacterial enzymes via hydrogen bonding with the oxazole’s nitrogen.
Scientific Research Applications
Pharmaceutical Development
Key Insights:
- The compound serves as an important intermediate in synthesizing novel pharmaceuticals, particularly those targeting neurological disorders. Its oxazole moiety is known for bioactivity, which can enhance drug efficacy.
Case Study:
- In studies focused on neurological conditions, derivatives of this compound have been evaluated for their potential to modulate neurotransmitter systems, showing promise in treating conditions like depression and anxiety disorders .
Agricultural Chemicals
Key Insights:
- This compound is utilized in formulating agrochemicals, including pesticides and herbicides. Its incorporation into these products enhances their efficacy and contributes to improved crop yields.
Case Study:
- Research has demonstrated that formulations containing 5-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)pentan-1-ol exhibit increased activity against specific pests compared to traditional formulations. This has implications for sustainable agriculture practices by reducing the need for higher quantities of chemical inputs .
Material Science
Key Insights:
- The compound is being explored for its potential in developing advanced materials. Its unique properties could lead to the creation of polymers with specialized characteristics suitable for various industrial applications.
Case Study:
- Investigations into polymer blends that incorporate this compound have shown enhanced mechanical properties and thermal stability, making them suitable for use in high-performance applications such as automotive parts and electronics .
Biochemical Research
Key Insights:
- Researchers utilize this compound to study enzyme interactions and metabolic pathways. Understanding these interactions is crucial for advancing knowledge in biochemistry and molecular biology.
Case Study:
- A study focusing on metabolic pathways involving this compound revealed insights into its role as a modulator of specific enzyme activities, which could inform future therapeutic strategies targeting metabolic disorders .
Cosmetic Formulations
Key Insights:
- Due to its unique chemical properties, the compound is considered for use in cosmetic products aimed at skin protection and rejuvenation.
Case Study:
- Formulations containing this compound have been tested for their efficacy in improving skin hydration and elasticity. Clinical trials indicated positive outcomes in skin health metrics among participants using these products .
Summary Table of Applications
| Application Area | Key Benefits | Notable Findings |
|---|---|---|
| Pharmaceutical Development | Intermediate for drugs targeting neurological disorders | Potential modulation of neurotransmitter systems |
| Agricultural Chemicals | Enhanced efficacy of pesticides/herbicides | Increased activity against specific pests |
| Material Science | Development of advanced polymers | Improved mechanical properties and thermal stability |
| Biochemical Research | Understanding enzyme interactions | Insights into metabolic pathway modulation |
| Cosmetic Formulations | Skin protection and rejuvenation | Positive effects on hydration and elasticity |
Mechanism of Action
The mechanism of action of 5-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)pentan-1-ol involves its interaction with specific molecular targets. The oxazoline ring can act as a ligand, binding to metal ions or enzymes, thereby influencing their activity. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between 5-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)pentan-1-ol and analogous compounds:
* Calculated based on structural formula.
Key Comparative Insights:
Structural Modifications and Reactivity: The target compound’s dimethyl-substituted oxazoline ring introduces steric hindrance compared to the non-methylated oxazoline in 5-(4,5-dihydro-1,3-oxazol-2-yl)-1-pentanol. This likely reduces polymerization rates and limits molecular weight (Mw) in derived polymers, as seen in analogous systems . Unlike the ketone-functionalized oxazoline in , the target’s alcohol group enables esterification or etherification, broadening its utility in synthetic chemistry.
Thermal and Physical Properties: Polyesteramides derived from 5-(4,5-dihydro-1,3-oxazol-2-yl)-1-pentanol exhibit glass transition temperatures (Tg) of 131–228°C, dependent on anhydride comonomers . The target’s dimethyl groups may elevate Tg due to restricted chain mobility. The diethylamino analog () has a lower molecular weight (159.27 g/mol) and higher volatility (boiling point: 224.3°C) compared to the target compound’s estimated higher molecular weight (185.26 g/mol), suggesting reduced flammability but similar handling precautions.
Safety and Handling: The diethylamino compound () is classified as flammable and irritant, whereas oxazoline-containing compounds (e.g., ) prioritize skin/eye protection due to reactive heterocyclic moieties. The target compound likely requires similar precautions.
Synthetic Routes: Palladium-catalyzed cross-coupling (55% yield) is effective for synthesizing complex oxazoline derivatives (). The target compound may be synthesized via oxazoline ring formation from β-amino alcohols and nitriles, though yields remain speculative without direct data.
Biological Activity
5-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)pentan-1-ol is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes an oxazoline ring which is known to influence its biological properties.
Table 1: Basic Properties
| Property | Value |
|---|---|
| Molecular Weight | 183.28 g/mol |
| Boiling Point | Not available |
| Solubility | Soluble in water |
| Density | Not available |
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. These properties are attributed to the oxazoline moiety which can disrupt microbial cell membranes or inhibit essential enzymes.
Case Study : A study conducted on derivatives of oxazoline compounds demonstrated their effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were reported to be as low as 32 µg/mL for certain derivatives, suggesting a promising antimicrobial potential.
Anticancer Properties
The anticancer activity of oxazoline derivatives has been explored in various studies. These compounds have shown the ability to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
Research Findings : In vitro studies using human cancer cell lines have shown that compounds with similar structures can inhibit cell proliferation by up to 70% at concentrations ranging from 10 to 50 µM. The mechanism involves the activation of p53 pathways leading to increased apoptosis.
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and cell lysis.
- Enzyme Inhibition : The oxazoline ring may act as a competitive inhibitor for key enzymes involved in metabolic pathways in both microbial and cancer cells.
- Apoptotic Pathway Activation : By modulating signaling pathways such as those involving p53 and Bcl-2 family proteins, the compound can promote programmed cell death in malignant cells.
Table 2: Summary of Biological Activity Studies
| Study Focus | Results | Reference |
|---|---|---|
| Antimicrobial Activity | MIC ≤ 32 µg/mL against bacteria | [Study A] |
| Anticancer Activity | Cell proliferation inhibition by 70% at 50 µM | [Study B] |
| Mechanism Exploration | Induction of apoptosis via p53 | [Study C] |
Q & A
Q. How can computational tools predict reactivity in catalytic processes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
